
1-(4-Methylphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea typically involves the reaction of aniline derivatives with isocyanates. One common method is the reaction of 4-methylaniline with 2-methyl-5-isopropylaniline in the presence of a suitable isocyanate under controlled temperature and pressure conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as hydroxide or alkoxide ions.
Major Products Formed
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and alcohols.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing urea-based pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-3-phenylurea: Lacks the isopropyl group, making it less hydrophobic.
1-(4-Methylphenyl)-3-(2-methylphenyl)urea: Similar structure but without the isopropyl group on the second aromatic ring.
1-Phenyl-3-(2-methyl-5-propan-2-ylphenyl)urea: Lacks the methyl group on the first aromatic ring.
Uniqueness
1-(4-Methylphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea is unique due to the presence of both methyl and isopropyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with other molecules.
Properties
CAS No. |
6341-39-5 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(2-methyl-5-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C18H22N2O/c1-12(2)15-8-7-14(4)17(11-15)20-18(21)19-16-9-5-13(3)6-10-16/h5-12H,1-4H3,(H2,19,20,21) |
InChI Key |
ORYCQTWGDIMSPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
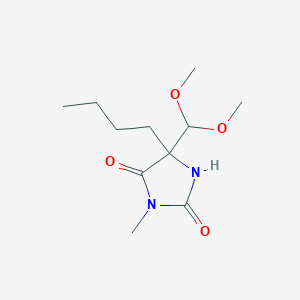
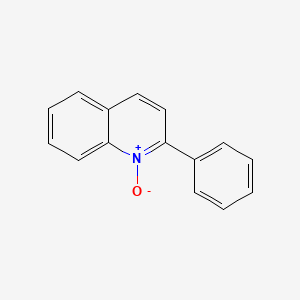
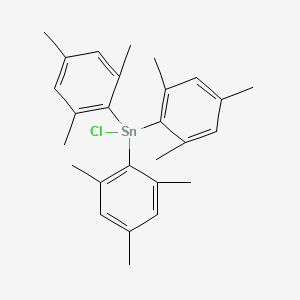
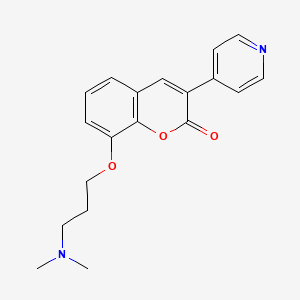

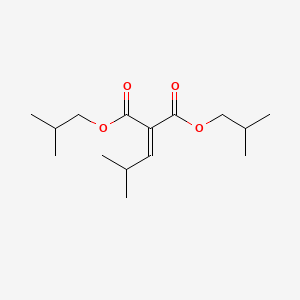
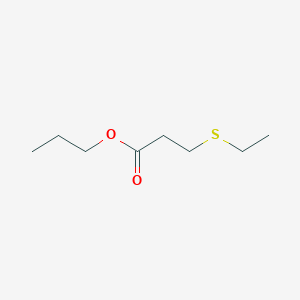
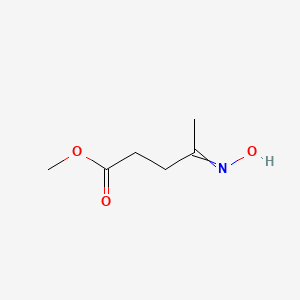
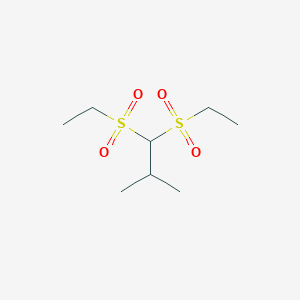
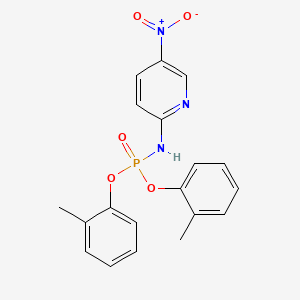
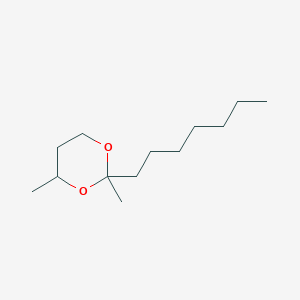

![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
